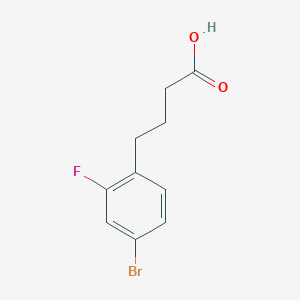

4-(4-Bromo-2-fluorophenyl)butanoic acid

Description

4-(4-Bromo-2-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid characterized by a butanoic acid chain linked to a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. The bromine and fluorine substituents are electron-withdrawing groups, which may enhance the acidity of the carboxylic acid moiety compared to non-halogenated analogs .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

4-(4-bromo-2-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10BrFO2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |

InChI Key |

SOYWIKHIJNIPQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylbutanoic Acids

4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)

- Structure : Lacks the ortho-fluoro substituent.

- Molecular Formula : C₁₀H₁₁BrO₂.

- Molecular Weight : 243.1 g/mol.

- Physicochemical Properties :

- Key Differences : The absence of fluorine reduces electron-withdrawing effects, likely resulting in weaker acidity compared to the target compound.

4-(2-Bromo-4-chlorophenoxy)butanoic Acid

- Structure: Phenoxy group (oxygen bridge) instead of a direct phenyl linkage; Br (ortho) and Cl (para).

- Molecular Formula : C₁₀H₁₀BrClO₃.

- Molecular Weight : 293.54 g/mol .

- Key Differences: The phenoxy group introduces an ether linkage, altering solubility and biological activity. Chlorine’s electronegativity further modulates reactivity.

Multi-Substituted Phenylbutanoic Acids

4-Bromo-2,2-diphenylbutanoic Acid (CAS 37742-98-6)

- Structure: Two phenyl groups at the 2-position of the butanoic acid chain.

- Molecular Formula : C₁₆H₁₅BrO₂.

- Key Differences : The diphenyl substitution increases steric hindrance and molecular weight (expected >300 g/mol), reducing solubility in polar solvents .

4-(2,5-Dimethoxyphenyl)butanoic Acid

- Structure : Methoxy groups (electron-donating) at positions 2 and 4.

- Molecular Formula : C₁₂H₁₆O₄.

- Molecular Weight : 224.25 g/mol.

- Physicochemical Properties :

- Key Differences : Methoxy groups decrease acidity compared to halogenated analogs. The lower molecular weight enhances volatility.

Research Implications

- Acidity and Reactivity: Halogen substituents (Br, F) enhance acidity, making 4-(4-Bromo-2-fluorophenyl)butanoic acid a strong candidate for catalytic or pharmaceutical applications requiring proton donation .

- Biological Activity: Phenoxy analogs like MCPB and 2,4-DB are established herbicides , suggesting that the target compound’s halogenated structure may also exhibit herbicidal or antimicrobial properties.

- Synthetic Utility: The compound’s bromine atom offers a handle for further functionalization via cross-coupling reactions, as seen in ’s synthesis of ethyl butanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.